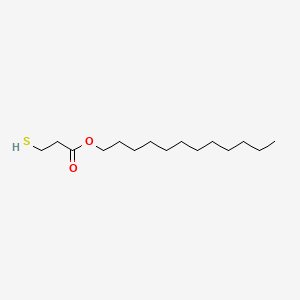

Lauryl 3-mercaptopropionate

Description

Propriétés

IUPAC Name |

dodecyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2S/c1-2-3-4-5-6-7-8-9-10-11-13-17-15(16)12-14-18/h18H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNIBHATWCFIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064298 | |

| Record name | Lauryl 3-mercaptopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6380-71-8 | |

| Record name | Dodecyl 3-mercaptopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6380-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-mercapto-, dodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl 3-mercaptopropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-mercapto-, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lauryl 3-mercaptopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl 3-mercaptopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Esterification of 3-Mercaptopropionic Acid with Lauryl Alcohol

The most direct and classical preparation method involves the esterification of 3-mercaptopropionic acid with lauryl alcohol. This reaction typically uses an acid catalyst such as sulfuric acid to promote ester bond formation under reflux conditions.

Reaction:

$$ \text{HS–CH}2–CH2–COOH + \text{C}{12}H{25}OH \xrightarrow[\text{Reflux}]{\text{H}2\text{SO}4} \text{HS–CH}2–CH2–COO–C{12}H{25} + H_2O $$-

- Acid catalysis (e.g., sulfuric acid)

- Reflux temperature (typically 120–140°C depending on solvent and setup)

- Removal of water to drive equilibrium toward ester formation

- Typical reaction time: several hours until completion

-

- Straightforward and well-understood

- High purity product achievable with proper workup

-

- Control of moisture to prevent hydrolysis

- Avoidance of thiol oxidation during reaction and purification

Addition of Hydrogen Sulfide to Lauryl Acrylate (Michael Addition)

An alternative and industrially relevant method involves the addition of hydrogen sulfide (H₂S) to the corresponding acrylic acid ester, lauryl acrylate, to form the mercaptopropionate ester via a base-catalyzed Michael addition.

Reaction:

$$ \text{H}2\text{S} + \text{CH}2=CH–COO–C{12}H{25} \rightarrow \text{HS–CH}2–CH2–COO–C{12}H{25} $$-

- Solid supports functionalized with basic groups, especially guanidine-based groups free of hydrogen directly attached to nitrogen atoms, have been shown to enhance selectivity and conversion efficiency.

- Examples of solid supports include silica, alumina, or crosslinked polymeric resins such as polystyrene-divinylbenzene functionalized with guanidine groups.

-

- Conducted under pressure in batch or continuous stirred reactors

- Use of insoluble solid catalysts allows easy separation and reuse

- Reaction conditions optimized to minimize side reactions such as formation of thio-3,3'-dipropionic acid esters (disulfide byproducts)

-

- High selectivity toward 3-mercaptopropionic acid esters

- Reduction of undesired sulfide diesters

- Better catalyst recyclability and process sustainability

Example Catalyst Characterization:

- Polystyrene-divinylbenzene resin functionalized with TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) groups showed nitrogen content of 13.26% by weight, corresponding to 3.15 mmol of catalytic sites per gram of resin.

Detailed Analysis of Reaction Conditions and Catalysts

| Parameter | Esterification Route | H₂S Addition to Acrylic Ester Route |

|---|---|---|

| Starting Materials | 3-Mercaptopropionic acid + lauryl alcohol | Lauryl acrylate + hydrogen sulfide |

| Catalyst | Acid catalyst (e.g., sulfuric acid) | Solid-supported guanidine-based basic catalysts |

| Reaction Medium | Typically solvent or neat | Liquid phase with solid catalyst |

| Temperature | Reflux (120–140°C) | Mild to moderate temperature, pressure applied |

| Reaction Time | Several hours | Variable, often shorter due to catalytic efficiency |

| Byproducts | Water, possible thiol oxidation products | Thio-3,3'-dipropionic acid esters (minimized by catalyst) |

| Catalyst Reusability | Not applicable | High, due to solid support |

| Selectivity | High, but requires careful control | Improved selectivity with guanidine-functionalized catalysts |

Process Optimization and Kinetic Insights

Catalyst Functional Groups: Guanidine groups on solid supports enhance nucleophilicity and facilitate the Michael addition of H₂S to acrylic esters, improving selectivity toward the desired mercaptopropionate ester.

Solid Support Materials: Crosslinked polystyrene-divinylbenzene resins are preferred for their insolubility and mechanical stability, allowing continuous operation and catalyst recycling.

Reaction Monitoring: Elemental analysis and chromatographic techniques such as HPLC are used to monitor conversion and purity.

Kinetics: The Michael addition follows second-order kinetics dependent on acrylic ester and H₂S concentrations, with temperature and catalyst loading significantly affecting rate constants.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst Type | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Esterification of Acid + Alcohol | 3-Mercaptopropionic acid, lauryl alcohol | Acid catalyst (H₂SO₄) | Reflux, removal of water | Simple, direct synthesis | Longer reaction times, thiol oxidation risk |

| H₂S Addition to Acrylic Ester | Lauryl acrylate, hydrogen sulfide | Solid-supported guanidine base | Mild temperature, pressurized batch or flow | High selectivity, catalyst reuse | Requires specialized catalyst preparation |

Research Findings and Patented Innovations

Patents (e.g., US5919971A, EP0485139A1) describe processes using solid-supported guanidine catalysts for the addition of hydrogen sulfide to acrylic esters, achieving superior selectivity and conversion compared to prior art.

These processes reduce side reactions forming disulfide byproducts and enable continuous flow operation, enhancing industrial scalability.

Elemental analysis of catalysts confirms high loading of active sites, correlating with improved reaction performance.

Analyse Des Réactions Chimiques

Oxidation Reactions

L3MP undergoes oxidation primarily at the thiol group, forming disulfides or sulfonic acids.

-

Key Reagents :

-

Reaction Conditions :

Oxidation typically occurs at ambient to moderately elevated temperatures (20–60°C). Excess oxidant drives complete conversion . -

Example Reaction :

Reduction Reactions

The ester group in L3MP is reducible to alcohols under specific conditions.

-

Key Reagents :

-

Lithium aluminum hydride (LiAlH₄) reduces the ester to lauryl alcohol and 3-mercaptopropanol.

-

Catalytic hydrogenation with palladium (Pd) or nickel (Ni) also achieves reduction.

-

-

Reaction Conditions :

Reductions require anhydrous environments and temperatures of 60–100°C for optimal yields . -

Example Reaction :

Substitution Reactions

The thiol group participates in nucleophilic substitutions, forming alkylated derivatives.

-

Key Reagents :

-

Reaction Conditions :

Substitutions occur at 25–50°C, often requiring polar aprotic solvents like dimethylformamide (DMF) . -

Example Reaction :

Reactivity in Polymerization

L3MP serves as a monomer in thiol-ene click reactions for synthesizing polythioesters (PTEs).

-

Key Findings :

Table 2: Solvent Impact on Yield

| Solvent | Conversion (%) | Selectivity to L3MP (%) |

|---|---|---|

| Methanol | 85 | 72 |

| Dimethyl dithiodipropionate | 98 | 89 |

| Toluene | 78 | 65 |

Reaction Mechanisms and Kinetic Insights

-

Thiol-Acrylate Addition : The base-catalyzed Michael addition of H₂S to lauryl acrylate follows second-order kinetics, with rate constants highly dependent on temperature and catalyst loading .

-

Equilibrium Dynamics : Addition of sulfur shifts equilibrium toward polythioesters via reversible disulfide formation :

Degradation Pathways

L3MP degrades under oxidative or hydrolytic conditions:

Applications De Recherche Scientifique

Applications in Materials Science

LMP is utilized in the development of polymeric materials, particularly as a precursor for poly(3-mercaptopropionate) (poly(3MP)). This polymer exhibits properties that make it suitable for various applications:

- Biodegradable Polymers : Poly(3MP) has been produced via fermentation processes using bacteria such as Ralstonia eutropha. The production process has been optimized to yield high cell densities and polymer content, making it a viable candidate for biodegradable plastics .

- Adhesives and Coatings : Due to its thiol groups, LMP can participate in thiol-ene click reactions, enhancing the performance of adhesives and coatings by improving adhesion and flexibility.

LMP serves as a critical substrate in biotechnological applications:

- Precursor for Biopolymer Production : In large-scale biotechnological processes, LMP is converted into poly(3MP) through microbial fermentation. This process has been scaled up to pilot plants achieving significant yields .

- Enzymatic Reactions : Studies have shown that enzymes from specific bacteria can convert LMP into other useful compounds, such as 3-sulfinopropionate (3SP), which can further be utilized in biochemical pathways .

Case Study: Poly(3MP) Production

A study conducted on the production of poly(3MP) highlighted its potential as a sustainable material. The fermentation process achieved up to 69.1% conversion efficiency of LMP into poly(3MP), indicating its effectiveness as a precursor substrate . Furthermore, this study developed an innovative method for the rapid isolation of poly(3MP) from fermentation broth, showcasing advancements in bioprocessing techniques.

Organic Chemistry Applications

In organic synthesis, LMP can act as a versatile building block:

- Synthesis of Thiol-containing Compounds : The mercapto group in LMP allows for various chemical modifications, enabling the synthesis of complex thiol-containing molecules that are valuable in pharmaceutical chemistry.

- Stabilizers for Synthetic Resins : Research indicates that LMP can be employed in preparing stabilizers for synthetic resins, enhancing their thermal stability and mechanical properties .

Mécanisme D'action

The mechanism of action of lauryl 3-mercaptopropionate is primarily attributed to its thiol group, which can form strong bonds with various substrates. This property is exploited in thiol-ene click chemistry, where the thiol group reacts with alkenes to form stable thioether linkages. Additionally, the long alkyl chain imparts hydrophobic characteristics, making it useful in modifying the surface properties of materials .

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The table below compares lauryl 3-mercaptopropionate with key analogs:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 6380-71-8 | C₁₅H₃₀O₂S | 274.4 | C₁₂ alkyl chain, thiol group |

| Butyl 3-mercaptopropionate | 16215-21-7 | C₇H₁₄O₂S | 162.25 | C₄ alkyl chain, thiol group |

| Methyl 3-mercaptopropionate | 1086430 (varies) | C₄H₈O₂S | 120.17 | C₁ alkyl chain, thiol group |

| Tridecyl 3-mercaptopropionate | 50727-77-0 | C₁₆H₃₂O₂S | 290.5 | C₁₃ alkyl chain, thiol group |

| 3-Mercaptopropionic acid | 107-96-0 | C₃H₆O₂S | 106.14 | Free thiol and carboxyl groups |

Key Observations :

- Chain Length and Hydrophobicity : Lauryl (C₁₂) and tridecyl (C₁₃) esters exhibit higher hydrophobicity than butyl (C₄) or methyl (C₁) analogs, influencing solubility and compatibility in polymer matrices .

- Reactivity : All compounds share a reactive thiol group, enabling participation in thiol-ene reactions. However, steric hindrance from longer alkyl chains (e.g., lauryl) may slow reaction kinetics compared to smaller esters like methyl .

Thiol-Ene Crosslinking

- This compound : Used in rubber vulcanization and composite materials to enhance filler dispersion and reduce tensile modulus (similar to lauryl alcohol’s plasticizing effect) .

- Butyl 3-mercaptopropionate : Employed in photopolymerized thiol-ene networks. Its shorter chain allows faster reaction rates but results in lower glass transition temperatures (Tg) compared to hydrogen-bonded systems (e.g., 3-MPA-based networks) .

- Methyl 3-mercaptopropionate : Utilized in micelle crosslinking for drug delivery due to balanced hydrophobicity and molecular weight. Its small size improves micelle stability but may raise odor/toxicity concerns compared to lauryl derivatives .

Biodegradation and Environmental Impact

- Lauryl and tridecyl esters require enzymatic hydrolysis of the ester bond to release 3-MPA before microbial catabolism. Longer alkyl chains may delay degradation compared to methyl or butyl esters .

- Variovorax paradoxus metabolizes 3-MPA via 3-mercaptopropionate dioxygenase, producing 3-sulfinopropionate . Lauryl derivatives’ persistence in environments depends on esterase activity and chain length .

Performance in Composite Materials

- This compound vs. Lauryl Alcohol :

- Both act as plasticizers in silica-filled natural rubber (NR) vulcanizates, improving filler dispersion but reducing tensile modulus (M100/M300). This compound’s thiol group enables covalent crosslinking, enhancing tensile strength at optimal concentrations (3 phr) .

- Lauryl alcohol lacks crosslinking capability, relying solely on physical plasticization .

Table 2: Key Research Insights

Activité Biologique

Lauryl 3-mercaptopropionate (L3MP) is a compound derived from 3-mercaptopropionic acid, notable for its potential biological activities including antimicrobial and anticancer properties. This article explores the biological activity of L3MP, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its thioester functional group, which contributes to its reactivity and biological activity. The compound can be synthesized through the reaction of 3-mercaptopropionic acid with lauryl alcohol, resulting in a structure that facilitates various biological interactions.

Antimicrobial Activity

Research has demonstrated that compounds similar to L3MP exhibit significant antimicrobial properties. For instance, studies on poly(3-mercapto-2-methylpropionate) have shown that increasing molecular weight enhances antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that L3MP may also possess similar properties, potentially making it useful in treating infections caused by resistant strains of bacteria .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Poly(3-mercapto-2-methylpropionate) | Staphylococcus aureus | 32 µg/mL |

| Poly(3-mercapto-2-methylpropionate) | Escherichia coli | 64 µg/mL |

| This compound | Hypothetical (based on structure) | TBD |

The proposed mechanisms through which L3MP may exert its biological effects include:

- Induction of Apoptosis : Similar compounds have been shown to activate intrinsic apoptotic pathways.

- Cell Cycle Arrest : Evidence suggests that L3MP could inhibit cell cycle progression in cancer cells.

- Inhibition of Cell Migration : Studies indicate potential for L3MP to reduce metastatic behavior in cancer cells.

Safety and Toxicity

Understanding the safety profile of L3MP is crucial for its application in therapeutic contexts. While specific toxicity studies on L3MP are scarce, related compounds have undergone extensive testing to evaluate their cytotoxicity towards normal human dermal fibroblasts (NHDF). Results showed minimal cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further investigation .

Table 2: Toxicity Profile of Related Compounds

| Compound | Cell Line Tested | IC50 (µg/mL) | Observations |

|---|---|---|---|

| Poly(3-mercapto-2-methylpropionate) | NHDF | >1000 | Low cytotoxicity |

| This compound | TBD | TBD | TBD |

Q & A

Q. What are the established synthesis routes for Lauryl 3-mercaptopropionate, and what analytical techniques are used for its characterization?

this compound is synthesized via esterification of 3-mercaptopropionic acid with lauryl alcohol, typically catalyzed by acid (e.g., sulfuric acid) or enzymes. Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm esterification by identifying shifts in thiol (-SH) and carbonyl (C=O) groups.

- Fourier Transform Infrared Spectroscopy (FTIR) : To detect characteristic S-H (~2570 cm⁻¹) and ester C=O (~1730 cm⁻¹) stretches .

- Chromatography (HPLC/GC) : For purity assessment and quantification of residual reactants .

Q. What are the key toxicological parameters for this compound, and how are they determined?

While direct data on this compound is limited, analogous compounds (e.g., Methyl 3-mercaptopropionate) provide methodological frameworks:

- Acute Toxicity : LD50 values determined via OECD Test Guidelines 401 (oral), 402 (dermal), and 403 (inhalation) in rodent models .

- Repeated-Dose Toxicity : 28-day OECD 407 studies to identify NOEL (No Observed Effect Level) and target organs (e.g., stomach irritation observed at 100 mg/kg in rats) .

- Mutagenicity : Ames test (OECD 471) and mammalian cell assays (e.g., Mouse Lymphoma) to rule out genotoxicity .

Advanced Research Questions

Q. How does this compound participate in thiol-acrylate polymerization, and what factors influence its reactivity?

this compound acts as a chain-transfer agent or crosslinker in thiol-acrylate systems. Key factors include:

- Thiol-Ene Stoichiometry : Excess thiols (ET) improve network flexibility, while excess acrylates (EA) enhance rigidity .

- Reaction Kinetics : Real-time FTIR or photo-DSC monitors thiol-acrylate Michael addition or radical-mediated polymerization .

- Side Reactions : Competing disulfide formation under oxidative conditions requires inert atmospheres or antioxidants .

Q. What enzymatic pathways degrade 3-mercaptopropionate derivatives, and how can these inform biodegradation studies of this compound?

- 3-Mercaptopropionate Dioxygenase : In Variovorax paradoxus, this enzyme oxidizes 3-mercaptopropionate to 3-sulfinopropionate, a precursor for CoA-dependent metabolism .

- Demethylation Pathways : In marine sediments, dimethylsulfoniopropionate (DMSP) is sequentially demethylated to 3-mercaptopropionate via microbial action, suggesting potential biodegradation routes for lauryl derivatives .

- Persistence Testing : OECD 301 biodegradability assays (e.g., ~46% persistence for Methyl 3-mercaptopropionate) can be adapted to evaluate lauryl derivatives .

Q. What is the environmental persistence of this compound, and how is its biodegradability assessed?

- Aquatic Toxicity : M-Factor assessment (OECD 201/202) for acute/chronic toxicity, with bioconcentration factor (BCF) estimates (e.g., BCF = 3.16 for Methyl derivatives) .

- Degradation Pathways : Aerobic biodegradation studies (OECD 301) show ~46% persistence for Methyl 3-mercaptopropionate, suggesting lauryl derivatives may require extended testing due to increased hydrophobicity .

- Metabolite Tracking : LC-MS/MS to identify intermediates like 3-sulfinopropionate or acrylate in microbial cultures .

Methodological Notes

- Synthesis Optimization : Use lauryl alcohol with low water content to minimize hydrolysis during esterification .

- Toxicity Testing : Include solvent controls (e.g., DMSO) to distinguish compound-specific effects from vehicle interference .

- Polymer Characterization : Dynamic mechanical analysis (DMA) and swelling experiments quantify crosslink density in thiol-acrylate networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.